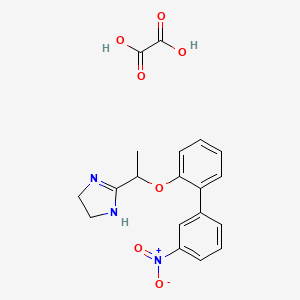

![molecular formula C27H33N5O5S B1139193 tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate CAS No. 958772-66-2](/img/structure/B1139193.png)

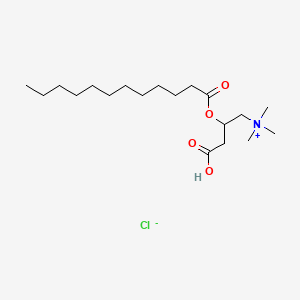

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves asymmetric routes, such as enantioselective syn- and anti-aldol reactions. These methods are used to set stereogenic centers crucial for the synthesis of such compounds. For instance, Ghosh, Cárdenas, and Brindisi (2017) describe the enantioselective synthesis of tert-butyl carbamate derivatives as building blocks for protease inhibitors (Ghosh, Cárdenas, & Brindisi, 2017).

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of certain functional groups and molecular arrangements. Howie et al. (2011) studied the molecular structures of tert-butyl carbamate derivatives, highlighting the intermolecular hydrogen bonding patterns that contribute to their structural properties (Howie et al., 2011).

Chemical Reactions and Properties

Tert-butyl carbamate derivatives exhibit various chemical reactions, which are pivotal for their synthesis and applications in organic chemistry. For instance, Guinchard, Vallée, and Denis (2005) described the preparation of tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates from aldehydes, demonstrating their utility as building blocks in organic synthesis (Guinchard, Vallée, & Denis, 2005).

Physical Properties Analysis

The physical properties of tert-butyl carbamate derivatives include aspects like crystallization behavior and molecular conformation. Kant, Singh, and Agarwal (2015) studied the crystallographic properties of tert-butyl carbamate derivatives, providing insights into their non-planar molecular conformations and the interactions that stabilize their crystal packing (Kant, Singh, & Agarwal, 2015).

Chemical Properties Analysis

The chemical properties of tert-butyl carbamate derivatives are influenced by the presence of various functional groups and their reactivity. Ellman, Owens, and Tang (2002) discussed the versatility of N-tert-butanesulfinyl imines, a related class of compounds, for the asymmetric synthesis of amines, highlighting the influence of the tert-butyl group on chemical reactivity and selectivity (Ellman, Owens, & Tang, 2002).

Wissenschaftliche Forschungsanwendungen

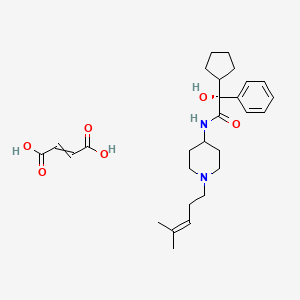

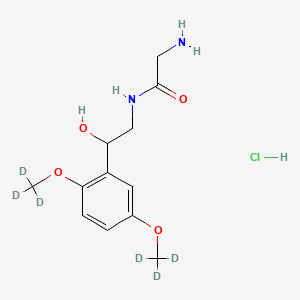

Antihypertensive and Vasodilating Activity : A study reports compounds containing the 3-indolyl-tert-butyl moiety, which show antihypertensive activity combined with beta adrenergic receptor antagonist and vasodilating action (Kreighbaum et al., 1980).

Synthesis of Protease Inhibitors : Research into enantioselective syntheses of certain tert-butyl carbamates, which are crucial for developing potent β-secretase inhibitors, highlights the compound's application in synthesizing novel protease inhibitors (Ghosh et al., 2017).

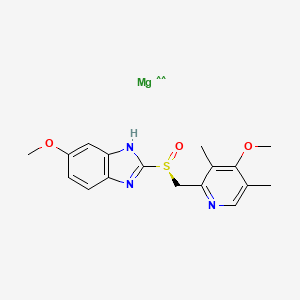

Glucocorticoid Receptor Modulators : A study describes the synthesis of enantiomerically pure intermediates of non-steroidal glucocorticoid receptor modulators, including the tert-butyl 6-cyano-3-[3-ethoxy-1,1,1-trifluoro-2-hydroxy-3-oxopropan-2-yl]-1H-indole-1-carboxylate, demonstrating applications in modulating glucocorticoid receptors (Sumiyoshi et al., 2011).

Antibacterial and Antifungal Activities : Research on tert-butyl piperazine derivatives, including tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate, shows applications in antibacterial and antifungal activities (Kulkarni et al., 2016).

Inhibition of Efflux Pumps in Antibacterial Research : A study synthesizes tert-butyl (2-(3-hydroxyureido)-2-(1H-indol-3-yl)ethyl)carbamate, a compound that demonstrates potent inhibitory activity against the Staphylococcus aureus NorA efflux pump, indicating its potential in antibacterial research (Héquet et al., 2014).

Synthesis of Antitubercular Agents : Research involving N-[1-hydrazinyl-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-4-methylbenzenesulfonamide and its potential as an antitubercular agent showcases the compound's application in the field of tuberculosis treatment (Purushotham & Poojary, 2018).

Eigenschaften

IUPAC Name |

tert-butyl N-[(2S)-1-[2-[2-(2-ethylanilino)-2-oxoethyl]sulfanylcarbonylhydrazinyl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33N5O5S/c1-5-17-10-6-8-12-20(17)29-23(33)16-38-26(36)32-31-24(34)22(30-25(35)37-27(2,3)4)14-18-15-28-21-13-9-7-11-19(18)21/h6-13,15,22,28H,5,14,16H2,1-4H3,(H,29,33)(H,30,35)(H,31,34)(H,32,36)/t22-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTIWAYTTYNFEKL-QFIPXVFZSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=CC=CC=C1NC(=O)CSC(=O)NNC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33N5O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(1,1-Dimethylethoxy)carbonyl]-L-tryptophan-2-[[[2-[(2-ethylphenyl)amino]-2-oxoethyl]thio]carbonyl]hydrazide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.